molecular formula C9H14O B564121 3-Heptyne, 5,6-epoxy-2,5-dimethyl- (6CI) CAS No. 100144-35-2

3-Heptyne, 5,6-epoxy-2,5-dimethyl- (6CI)

Cat. No.: B564121
CAS No.: 100144-35-2
M. Wt: 138.21
InChI Key: WYUMBBIGEWYPNP-UHFFFAOYSA-N
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Description

3-Heptyne, 5,6-epoxy-2,5-dimethyl- (6CI) (CAS 100144-35-2) is an alkyne derivative featuring a seven-carbon chain (heptyne) with an epoxy group bridging carbons 5 and 6, as well as methyl substituents at positions 2 and 5 (). Its molecular formula is C₉H₁₄O, and its structure combines the reactivity of an alkyne (sp-hybridized carbons) with the strain and polarity of an epoxide. This unique architecture makes it valuable in organic synthesis, particularly in ring-opening reactions and as a precursor for pharmaceuticals or specialty polymers.

Properties

CAS No.

100144-35-2

Molecular Formula

C9H14O

Molecular Weight

138.21

IUPAC Name

2,3-dimethyl-2-(3-methylbut-1-ynyl)oxirane

InChI

InChI=1S/C9H14O/c1-7(2)5-6-9(4)8(3)10-9/h7-8H,1-4H3

InChI Key

WYUMBBIGEWYPNP-UHFFFAOYSA-N

SMILES

CC1C(O1)(C)C#CC(C)C

Synonyms

3-Heptyne, 5,6-epoxy-2,5-dimethyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

3-Heptyne, 7-Chloro- (CAS 51575-85-0)

  • Molecular Formula : C₇H₁₁Cl
  • Key Features : A chloro-substituted heptyne with a terminal chlorine atom at position 7 ().
  • Applications: Likely used in cross-coupling reactions (e.g., Sonogashira) or as a halogenated intermediate. Unlike the epoxy compound, it lacks strain-driven ring-opening utility. Safety: Chlorinated compounds often exhibit higher toxicity and environmental persistence compared to epoxides .

3-Hexyne-2,5-Dione (6CI,9CI) (CAS 54415-31-5)

  • Molecular Formula : C₆H₆O₂
  • Key Features : Contains two ketone groups (dione) at positions 2 and 5, along with an alkyne ().
  • Comparison: Reactivity: The dione moiety enables keto-enol tautomerism and participation in condensation reactions, whereas the epoxy group favors acid- or base-catalyzed ring opening. Applications: Used in polymer crosslinking or as a diketone precursor. The absence of an epoxy group limits its utility in epoxy resin synthesis. Physical Properties: Lower molecular weight (110.11 g/mol vs. 138.21 g/mol for the target compound) reduces steric hindrance but increases volatility .

3-Heptyne (CAS 2586-89-2)

  • Molecular Formula : C₇H₁₂
  • Key Features : The parent unsubstituted heptyne ().
  • Comparison :
    • Reactivity : Lacks functional groups (epoxy, methyl), limiting its utility to alkyne-specific reactions (e.g., hydrogenation, cycloaddition).
    • Applications : Primarily serves as a building block in hydrocarbon synthesis. Market reports highlight its industrial use in lubricants and plastics, unlike the epoxy derivative’s niche applications .

Structural and Functional Group Analysis

Table 1: Key Comparative Data

Compound (CAS) Molecular Formula Functional Groups Molecular Weight (g/mol) Key Reactivity Pathways
3-Heptyne, 5,6-epoxy-2,5-dimethyl- (100144-35-2) C₉H₁₄O Alkyne, Epoxide, Methyl 138.21 Epoxide ring-opening, alkyne addition
3-Heptyne, 7-chloro- (51575-85-0) C₇H₁₁Cl Alkyne, Chloride 130.62 Nucleophilic substitution, coupling
3-Hexyne-2,5-dione (54415-31-5) C₆H₆O₂ Alkyne, Dione 110.11 Keto-enol tautomerism, condensation
3-Heptyne (2586-89-2) C₇H₁₂ Alkyne 96.17 Hydrogenation, cycloaddition

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